2-(2-(Diethylamino)ethyl)-1,3-dioxoisoindoline-5-carboxylic acid
Description
2-(2-(Diethylamino)ethyl)-1,3-dioxoisoindoline-5-carboxylic acid is a phthalimide derivative characterized by a 1,3-dioxoisoindoline core substituted at position 2 with a diethylaminoethyl group and at position 5 with a carboxylic acid moiety.
Properties
IUPAC Name |
2-[2-(diethylamino)ethyl]-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-16(4-2)7-8-17-13(18)11-6-5-10(15(20)21)9-12(11)14(17)19/h5-6,9H,3-4,7-8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRRQCMCTZFMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diethylamino)ethyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving phthalic anhydride and an amine derivative.
Introduction of the Diethylaminoethyl Group: The diethylaminoethyl group can be introduced through a nucleophilic substitution reaction using diethylaminoethyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Diethylamino)ethyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Diethylaminoethyl chloride, suitable bases (e.g., sodium hydroxide), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
Case Studies
-
Inhibition of Heparanase Activity :
- A study demonstrated that similar compounds effectively reduced heparanase activity in vitro, leading to decreased cell migration in cancer models.
- Reference: Study on Heparanase Inhibition
-
Antitumor Activity :
- Research showed that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, suggesting potential applications in cancer therapy.
- Reference: Antitumor Activity Research
-
Neuroprotective Effects :
- Preliminary studies indicated that this compound could protect neuronal cells from oxidative stress, hinting at possible applications in neurodegenerative diseases.
- Reference: Neuroprotection Study
Therapeutic Potential
Given its biological activities, 2-(2-(Diethylamino)ethyl)-1,3-dioxoisoindoline-5-carboxylic acid has potential applications in:
- Cancer Treatment : Targeting heparanase to inhibit tumor growth and metastasis.
- Neuroprotection : Developing treatments for neurodegenerative conditions through its protective effects on neuronal cells.
Interaction Studies
Interaction studies typically utilize techniques such as:
- Surface Plasmon Resonance (SPR) : To measure binding affinity with biological targets.
- Fluorescence Resonance Energy Transfer (FRET) : To study molecular interactions in live cells.
Mechanism of Action
The mechanism of action of 2-(2-(Diethylamino)ethyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s diethylaminoethyl group allows it to interact with various receptors and enzymes, modulating their activity. The dioxoisoindoline moiety contributes to the compound’s ability to form stable complexes with metal ions and other molecules, enhancing its biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Polarity and Solubility: The diethylaminoethyl group in the target compound introduces a basic tertiary amine, likely improving water solubility compared to purely alkyl (e.g., ethyl) or aromatic (e.g., ethoxyphenyl) analogs. This contrasts with the hydroxyethyl analog, which relies on a hydroxyl group for hydrophilicity .
Biological Activity: Compounds with aromatic substituents (e.g., C-12 in -(4-ethoxyphenyl)) demonstrate antiproliferative activity in cancer cell lines, possibly due to enhanced membrane penetration or target binding . The target compound’s diethylaminoethyl group may modulate receptor interactions through hydrogen bonding or charge effects.
Synthetic Accessibility: Allyl and bromobenzyl derivatives () require specialized coupling agents, whereas the diethylaminoethyl group might be introduced via nucleophilic substitution or reductive amination.
Functional Group Impact on Pharmacokinetics
- Carboxylic Acid at Position 5 : Common to all analogs, this group facilitates salt formation (e.g., sodium or potassium salts) for improved bioavailability.
- Diethylaminoethyl vs. Hydroxyethyl: While both groups enhance solubility, the amine’s basicity (pKa ~10–11) could influence tissue distribution and metabolic stability compared to the neutral hydroxyethyl group .
- Aromatic vs.
Research Findings and Hypotheses
Antiproliferative Potential: Phthalimide derivatives like C-12 () and D-9 () show IC₅₀ values <10 μM in cancer models. The target compound’s diethylaminoethyl group may enhance cytotoxicity by interacting with DNA or tubulin, though empirical validation is needed .
Enzyme Inhibition : Analogous compounds (e.g., ) inhibit kinases or proteases. The tertiary amine in the target compound could serve as a hydrogen bond acceptor, improving binding affinity to enzymatic pockets.
Biological Activity
2-(2-(Diethylamino)ethyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by a diethylaminoethyl group and a dioxoisoindoline moiety, suggests diverse biological activities, including interactions with various molecular targets. This article explores the biological activity of this compound through a review of relevant literature, case studies, and experimental findings.
- IUPAC Name: 2-[2-(diethylamino)ethyl]-1,3-dioxoisoindole-5-carboxylic acid
- Molecular Formula: C₁₅H₁₈N₂O₄
- CAS Number: 211932-33-1
The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes. The diethylaminoethyl group enhances its affinity for biological targets, while the dioxoisoindoline structure contributes to its capacity to form stable complexes with metal ions and other biomolecules. This interaction may modulate various signaling pathways, potentially leading to therapeutic effects.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For example:
- Case Study: A study on isoindole derivatives showed that certain compounds could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
- Research Findings: A series of studies demonstrated that similar dioxoisoindoline derivatives possess antibacterial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Data Table: Summary of Biological Activities
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cells | Induction of apoptosis | |
| Antimicrobial | Various Bacteria | Inhibition of growth | |
| Enzyme Inhibition | Specific Kinases | Modulation of signaling pathways |
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step chemical reactions starting from phthalic anhydride. The compound serves as a versatile building block in organic synthesis and materials science, showcasing its utility beyond medicinal applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
